molecular formula C12H12N2O3 B1427642 Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate CAS No. 1183354-11-1

Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate

Cat. No.: B1427642
CAS No.: 1183354-11-1
M. Wt: 232.23 g/mol
InChI Key: QTNAUIKTPPBIBC-UHFFFAOYSA-N
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Description

Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate (CAS 1183354-11-1) is a high-purity quinoline derivative supplied with a typical assay of 95% or higher . This compound, with a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol, serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . Its structure, featuring both an amino group on the quinoline ring and a methyl ester acetate chain, makes it a versatile precursor for the synthesis of more complex molecules, particularly through further functionalization of the ester group or the aromatic amine. Researchers utilize this compound in the exploration of novel therapeutic agents. A key application is its role as a direct chemical precursor to 2-((5-Aminoquinolin-8-yl)oxy)acetic acid (CAS 103858-64-6), a related compound that may be used in metal chelation studies or as a scaffold for designing small molecule inhibitors . As a standard in analytical chemistry, it aids in method development for liquid chromatography-mass spectrometry (LC-MS). Handling should be conducted with appropriate safety measures. This reagent is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Intended Use Statement: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

methyl 2-(5-aminoquinolin-8-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNAUIKTPPBIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate, have been studied for their antimicrobial properties. Research indicates that compounds with quinoline structures exhibit significant antibacterial and antifungal activities. For instance, a study found that synthesized quinoline derivatives showed efficacy against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating inhibition zones comparable to standard antibiotics like amoxicillin .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus22
This compoundEscherichia coli (resistant)20
Other Quinoline DerivativeKlebsiella pneumoniae25

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines, including lung and cervical cancer cells. One study reported an IC50 value of 5.6 mM for a related compound against A-549 lung carcinoma cells, indicating a promising therapeutic index .

Enzyme Inhibition

This compound and its derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, quinoline-based compounds have demonstrated activity against enzymes associated with cancer proliferation and microbial resistance . This enzyme-inhibitory action is crucial for developing new therapeutic strategies against resistant strains of bacteria and cancer cells.

Fluorescent Probes

The compound's unique structure allows it to function as a fluorescent chemosensor for metal ions. This application is particularly relevant in environmental monitoring and biological imaging, where detecting metal ion concentrations is essential for assessing toxicity or biological functions .

Organic Light Emitting Diodes (OLEDs)

This compound has potential applications in the field of organic electronics, particularly in OLED technology. Quinoline derivatives are known to act as electron carriers in OLEDs, enhancing their efficiency and stability . The incorporation of such compounds can lead to improved performance characteristics in display technologies.

Synthesis and Evaluation

A recent study synthesized several novel quinoline derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the quinoline structure significantly influenced their antimicrobial and anticancer properties, highlighting the importance of structure-activity relationships (SARs) in drug design .

Pharmacokinetics Studies

In silico studies on the pharmacokinetics of these compounds have shown favorable absorption, distribution, metabolism, and elimination (ADME) profiles, suggesting their viability as drug candidates . These findings are crucial for advancing the development of effective therapeutic agents based on quinoline derivatives.

Mechanism of Action

The exact mechanism by which Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological responses. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial and Antifungal Activity

  • Chloro derivatives (e.g., cloquintocet-mexyl) are widely used as herbicide safeners in agriculture due to their ability to protect crops from herbicide toxicity .
  • Bromo and nitro derivatives exhibit antibacterial properties. For example, 2-[(5,7-dibromoquinolin-8-yl)oxy]acetamide derivatives demonstrate activity against Gram-positive bacteria, attributed to their electron-withdrawing substituents enhancing membrane penetration .

Anticancer Potential

  • Methyl 2-quinolin-8-yloxyacetate (unsubstituted quinoline core) has been studied for its fluorescence properties, which are useful in bioimaging and sensor development .

Physicochemical Properties

  • Electron-donating groups (e.g., -NH₂) increase basicity and hydrogen-bonding capacity, influencing solubility and protein interactions.
  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, integrating findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the amino group and the ester functionality contributes to its reactivity and interaction with biological targets. The molecular formula is C12H12N2O3, with a molecular weight of approximately 232.24 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Studies have shown that compounds containing quinoline structures often exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

2. Anticancer Activity

  • The anticancer potential of this compound has been investigated in several studies. For instance, derivatives of quinoline have been reported to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest . Specific investigations into this compound revealed promising antiproliferative effects against various cancer cell lines, including HeLa cervical cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell survival in bacteria and cancer cells.
  • Induction of Apoptosis : Similar to other quinoline derivatives, it appears to induce programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
  • Interaction with Metal Ions : Some studies suggest that the compound may interact with metal ions (such as Cu(II) and Ni(II)), enhancing its cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeModel OrganismIC50 Value (µM)Reference
AntimicrobialE. coli15
AnticancerHeLa Cells10
AntifungalC. albicans20
AntimycobacterialM. smegmatis12

Notable Research Findings

  • Antimicrobial Efficacy : A study reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value indicating effective inhibition.
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that this compound demonstrated strong cytotoxic effects on HeLa cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the quinoline structure can enhance or diminish biological activity, suggesting avenues for further drug development based on this scaffold .

Preparation Methods

Preparation of the 5-Aminoquinoline Intermediate

A key intermediate is 5-aminoquinoline or its derivatives. According to CN101602723B, a related quinoline derivative, 2-methyl-8-aminoquinoline, can be prepared by catalytic amination of 2-methyl-8-bromoquinoline using strong bases and catalysts such as copper acetylacetonate or iron acetylacetonate in solvents like dimethyl sulfoxide or N-methylpyrrolidone at 60–120 °C. The amination proceeds with good yield (~68%) and purity, confirmed by 1H NMR data.

Although this patent focuses on 8-aminoquinoline derivatives, similar strategies can be adapted for 5-aminoquinoline derivatives by selecting appropriate bromoquinoline precursors and reaction conditions.

Formation of the Ether Linkage at the 8-Position

The ether bond between the quinoline 8-position and the oxyacetate group is typically formed via nucleophilic substitution or coupling reactions. The 8-hydroxyquinoline or 8-bromoquinoline derivatives can be reacted with methyl 2-haloacetate or methyl 2-oxyacetate under basic conditions to form the ether linkage.

A general procedure involves:

  • Deprotonation of the hydroxy group on quinoline using a strong base (e.g., potassium carbonate).
  • Reaction with methyl 2-bromoacetate or methyl 2-chloroacetate in polar aprotic solvents like DMF or NMP.
  • Heating the mixture to 60–100 °C for several hours to ensure complete substitution.

This method ensures regioselective ether formation at the 8-position without affecting the amino group at the 5-position.

WO2015160125A1 describes a novel method for regioselective introduction of amide groups at the C-8 position of quinoline N-oxide derivatives using iridium catalysts and azide compounds in the presence of acids. While this patent focuses on quinoline N-oxide derivatives with amide groups, the catalytic system and regioselectivity principles can inspire alternative synthetic routes for functionalizing the quinoline ring, including the introduction of amino and oxyacetate substituents.

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Reagents/Catalysts Solvent(s) Conditions Yield/Notes
Preparation of 5-aminoquinoline 5-bromoquinoline derivative Cu(acac)2, Cs2CO3 or K2CO3 DMSO, NMP, DMF 60–120 °C, several hours High regioselectivity; yields ~60-70%
Ether formation at 8-position 8-hydroxyquinoline + methyl 2-haloacetate K2CO3 or other strong base DMF, NMP 60–100 °C, 6–24 hours Selective ether bond formation
Alternative amide introduction Quinoline N-oxide derivative + azide Iridium catalyst, acid Organic solvents Mild temperature, catalytic Regioselective functionalization at C-8

Analytical Characterization

  • 1H NMR Spectroscopy is routinely used to confirm substitution patterns, with characteristic signals for methyl groups, aromatic protons of quinoline, and amino protons.
  • Melting points and purity assessments (e.g., HPLC) confirm the quality of intermediates and final products.
  • Yields are typically moderate to high depending on the step and conditions.

Research Findings and Considerations

  • The use of transition metal catalysts (Cu, Fe, Ir) is critical for selective amination and functionalization.
  • Choice of solvent affects reaction rates and yields; polar aprotic solvents like DMSO and NMP are preferred.
  • Strong bases such as cesium carbonate or potassium carbonate facilitate nucleophilic substitution without side reactions.
  • Temperature control is essential to avoid decomposition or overreaction.
  • The regioselectivity of substitution on the quinoline ring is influenced by electronic and steric factors, which can be modulated by catalyst and reagent choice.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution of 5-amino-8-hydroxyquinoline with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone. Key steps include:

  • Esterification : Reacting the hydroxyl group of 5-amino-8-hydroxyquinoline with methyl bromoacetate (1:1.2 molar ratio) at reflux for 3–6 hours .
  • Purification : Crystallization from isopropyl ether or column chromatography to isolate the product (yield ~70–75%) . Optimization may involve adjusting solvent polarity, temperature, or using phase-transfer catalysts to improve yield.

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the ester linkage (δ ~3.7–4.2 ppm for methyl ester protons) and quinoline ring protons (δ ~7.0–9.0 ppm) .
  • IR : Stretching frequencies for C=O (ester, ~1740 cm⁻¹) and N–H (amine, ~3300–3500 cm⁻¹) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with ESI-MS for purity assessment and molecular ion confirmation .

Q. How can researchers ensure the stability of this compound during storage?

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ester group. Purity should be monitored via periodic HPLC analysis, as amine groups may oxidize over time .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinning and high-resolution data. Cross-validate with independent programs like Olex2 to resolve ambiguities in electron density maps .
  • Hydrogen Bonding Analysis : Investigate non-classical interactions (e.g., C–H⋯O) to explain packing anomalies, as seen in analogous quinoline derivatives .
  • Data Collection : Employ synchrotron radiation for high-resolution datasets to reduce noise and improve R-factor convergence (<5%) .

Q. What computational strategies are suitable for studying the compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding with quinoline-targeted enzymes (e.g., topoisomerases). Parameterize the amine and ester groups for accurate force-field assignments .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control for variables like ester hydrolysis .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., free 5-aminoquinoline) that may confound activity results .

Q. What methodologies enable comparative studies with structurally similar compounds (e.g., cloquintocet-mexyl)?

  • SAR Analysis : Synthesize analogs with varying ester chains (e.g., 1-methylhexyl vs. methyl) and compare bioactivity via IC₅₀ assays .
  • Thermodynamic Solubility : Measure logP differences using shake-flask methods to correlate structural changes with pharmacokinetic properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate
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Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate

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